molecular formula C17H17FN2O2S B2704550 N-(2-fluorobenzyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide CAS No. 2034431-24-6

N-(2-fluorobenzyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Cat. No. B2704550
CAS RN: 2034431-24-6
M. Wt: 332.39
InChI Key: CMHDKXDAQKEWMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorobenzyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a member of the nicotinamide class of molecules and has been shown to possess several interesting biochemical and physiological effects.

Scientific Research Applications

Neuroprotection and Cellular Damage

Neuroprotection Against Hypoxia/Reoxygenation-Induced Cell Damage

A study by Iwamoto and Kita (2006) investigated the effects of a nicotinamide derivative, demonstrating its neuroprotective potential. The derivative was shown to selectively inhibit Na+/Ca2+ exchange in neuronal cells, offering protection against cellular damage induced by hypoxia/reoxygenation. This suggests potential applications in neuroprotective strategies against ischemic injury and other neurological conditions (Iwamoto & Kita, 2006).

Cardiovascular Research

Inhibition of Na+/Ca2+ Exchange in Cardiac Cells

Research on another nicotinamide derivative explored its role in cardiac ventricular myocytes, showing that it could suppress the Na+/Ca2+ exchange current, which is crucial for cardiac function. This inhibition could have implications for the development of treatments for cardiac disorders, including arrhythmias and heart failure (Yamashita et al., 2016).

Molecular Chemistry and Supramolecular Arrangements

Supramolecular Chemistry

A study on copper(II) halogenobenzoates with nicotinamide reported the formation of supramolecular arrays, illustrating the use of nicotinamide in the synthesis of complex structures. These findings can contribute to the development of new materials with potential applications in catalysis, molecular recognition, and more (Halaška et al., 2016).

Oncology and Chemotherapy Resistance

Enhancing Chemotherapy Resistance

Nicotinamide N-methyltransferase (NNMT) has been identified as a factor that enhances resistance to chemotherapy drugs like 5-fluorouracil in colorectal cancer cells. Modulating NNMT levels could provide a strategy to overcome drug resistance, highlighting the importance of nicotinamide metabolism in cancer therapy (Xie et al., 2016).

Antitumor Properties and Drug Development

Potential Anti-Tumor Drug Development

The co-crystal of 5-Fluorouracil-nicotinamide showcases a novel approach in drug formulation, enhancing solubility, bioavailability, and anti-tumor effects compared to 5-Fluorouracil alone. This research signifies the role of nicotinamide derivatives in developing more effective cancer treatments (Zhang et al., 2020).

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2S/c18-15-6-2-1-4-12(15)10-20-16(21)14-5-3-8-19-17(14)22-13-7-9-23-11-13/h1-6,8,13H,7,9-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHDKXDAQKEWMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=C(C=CC=N2)C(=O)NCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorobenzyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

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